Cas no 90806-58-9 (5-Methoxyisoquinoline)

5-Methoxyisoquinoline structure
5-Methoxyisoquinoline structure
5-Methoxyisoquinoline
90806-58-9
C10H9NO
159.184562444687
MFCD11846297
798830
13754283

5-Methoxyisoquinoline Properties

Names and Identifiers

    • 5-Methoxyisoquinoline
    • Isoquinoline,5-methoxy-
    • 5-Methoxy-isoquinoline
    • Isoquinoline, 5-methoxy-
    • KSC493G7L
    • NRQNEMBSIAIKFB-UHFFFAOYSA-N
    • FCH1152791
    • ST2412076
    • AB0027500
    • AX8165757
    • W9338
    • A26439
    • 806M589
    • 5-Methoxyisoquinoline (ACI)
    • MFCD11846297
    • FS-3121
    • DB-029169
    • CS-W022404
    • Z1255399993
    • SY041610
    • 90806-58-9
    • DTXSID70548464
    • AKOS015852109
    • SCHEMBL96459
    • SCHEMBL12891976
    • J-517703
    • EN300-112572
    • +Expand
    • MFCD11846297
    • NRQNEMBSIAIKFB-UHFFFAOYSA-N
    • 1S/C10H9NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7H,1H3
    • N1C=C2C(C(=CC=C2)OC)=CC=1

Computed Properties

  • 159.06800
  • 0
  • 2
  • 1
  • 159.068413911g/mol
  • 12
  • 149
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.1
  • nothing
  • 0
  • 22.1

Experimental Properties

  • 2.24340
  • 22.12000
  • 1.611
  • 295.6°C at 760 mmHg
  • No data available
  • 295.593 °C at 760 mmHg
  • No data available
  • 1.131

5-Methoxyisoquinoline Security Information

5-Methoxyisoquinoline Customs Data

  • 2933499090
  • China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Methoxyisoquinoline Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006AU7-1g
5-methoxyisoquinoline
90806-58-9 97%
1g
$13.00 2024-04-20
A2B Chem LLC
AC93183-1g
5-Methoxyisoquinoline
90806-58-9 95%
1g
$12.00 2024-05-20
Aaron
AR006B2J-100mg
5-methoxyisoquinoline
90806-58-9 97%
100mg
$4.00 2024-07-18
abcr
AB437604-250 mg
5-Methoxyisoquinoline; .
90806-58-9
250MG
€96.80 2023-07-18
Alichem
A189004792-5g
5-Methoxyisoquinoline
90806-58-9 97%
5g
$205.80 2023-08-31
Ambeed
A165293-100mg
5-Methoxyisoquinoline
90806-58-9 97%
100mg
$6.0 2024-04-16
Chemenu
CM144748-5g
5-Methoxyisoquinoline
90806-58-9 97%
5g
$200 2021-08-05
Enamine
EN300-112572-0.1g
5-methoxyisoquinoline
90806-58-9 95%
0.1g
$33.0 2023-10-26
eNovation Chemicals LLC
D914656-5g
5-Methoxyisoquinoline
90806-58-9 95%
5g
$200 2022-10-10
Fluorochem
078342-1g
5-Methoxyisoquinoline
90806-58-9 95%
1g
£53.00 2022-03-01

5-Methoxyisoquinoline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, 50 °C
1.2 Reagents: Sodium periodate ;  10 min, 50 °C
1.3 Reagents: Sodium acetate ,  Ammonium acetate ;  20 min, 50 °C
Reference
Facile synthesis of substituted isoquinolines
Chang, Meng-Yang; Wu, Ming-Hao; Lee, Nein-Chia; Lee, Ming-Fang, Tetrahedron Letters, 2012, 53(16), 2125-2128

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 1.5 h, 0 °C
1.3 Solvents: Water
Reference
Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy
Day, Aaron J.; Jenkins, Timothy C.; Kischkewitz, Marvin; Christensen, Kirsten E.; Poole, Darren L. ; et al, Organic Letters, 2023, 25(4), 614-618

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Reference
Cycloadditions of isoquinolinium salts. Vinyl sulfide dienophiles for the syntheses of 1-naphthaldehydes and tetralins
Gupta, Ram B.; Franck, Richard W.; Onan, Kay D.; Soll, Clifford E., Journal of Organic Chemistry, 1989, 54(5), 1097-101

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  20 h, rt
Reference
HCV NS5A Replication Complex Inhibitors. Part 4. Optimization for Genotype 1a Replicon Inhibitory Activity
St. Laurent, Denis R.; Serrano-Wu, Michael H.; Belema, Makonen; Ding, Min; Fang, Hua; et al, Journal of Medicinal Chemistry, 2014, 57(5), 1976-1994

5-Methoxyisoquinoline Raw materials

5-Methoxyisoquinoline Preparation Products

5-Methoxyisoquinoline Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:90806-58-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:90806-58-9)
TANG SI LEI
15026964105
2881489226@qq.com

5-Methoxyisoquinoline Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90806-58-9)5-Methoxyisoquinoline
A26439
99%
25g
353.0